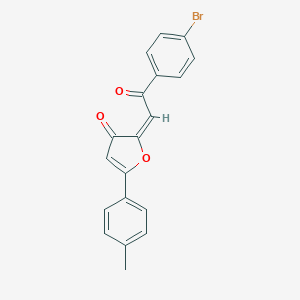
Phenylalanyl-threonyl-arginyl-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylalanyl-threonyl-arginyl-phenylalaninamide (FTRPA) is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. FTRPA belongs to the class of peptides known as neuropeptides, which are involved in the regulation of physiological functions such as pain perception, stress response, and appetite regulation.
Mécanisme D'action
The mechanism of action of Phenylalanyl-threonyl-arginyl-phenylalaninamide is not fully understood, but it is believed to act through the modulation of neuropeptide receptors in the central nervous system. Phenylalanyl-threonyl-arginyl-phenylalaninamide has been shown to bind to the delta opioid receptor, which is involved in pain perception and regulation.
Biochemical and Physiological Effects:
Phenylalanyl-threonyl-arginyl-phenylalaninamide has been shown to have a range of biochemical and physiological effects. In addition to its analgesic effects, Phenylalanyl-threonyl-arginyl-phenylalaninamide has been shown to have anti-inflammatory effects, and it may also have a role in the regulation of appetite and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Phenylalanyl-threonyl-arginyl-phenylalaninamide in lab experiments is its specificity for the delta opioid receptor, which allows for the precise modulation of pain perception. However, one of the limitations of Phenylalanyl-threonyl-arginyl-phenylalaninamide is its relatively short half-life, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on Phenylalanyl-threonyl-arginyl-phenylalaninamide. One area of research is the development of Phenylalanyl-threonyl-arginyl-phenylalaninamide analogs with improved pharmacokinetic properties. Another area of research is the investigation of the role of Phenylalanyl-threonyl-arginyl-phenylalaninamide in the regulation of appetite and metabolism. Additionally, further research is needed to fully understand the mechanism of action of Phenylalanyl-threonyl-arginyl-phenylalaninamide and its potential therapeutic applications in pain management and other areas.
Méthodes De Synthèse
Phenylalanyl-threonyl-arginyl-phenylalaninamide is synthesized using solid-phase peptide synthesis (SPPS) method, which involves the sequential addition of amino acids to a growing peptide chain. The SPPS method allows for the precise control of the amino acid sequence and the purity of the final product. The synthesis of Phenylalanyl-threonyl-arginyl-phenylalaninamide involves the coupling of phenylalanine, threonine, arginine, and phenylalanine amide to form the peptide chain.
Applications De Recherche Scientifique
Phenylalanyl-threonyl-arginyl-phenylalaninamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the major applications of Phenylalanyl-threonyl-arginyl-phenylalaninamide is in the field of pain management. Phenylalanyl-threonyl-arginyl-phenylalaninamide has been shown to have analgesic effects in animal models of pain, and it has been suggested that Phenylalanyl-threonyl-arginyl-phenylalaninamide may be a potential treatment for chronic pain conditions.
Propriétés
Numéro CAS |
135014-49-2 |
|---|---|
Nom du produit |
Phenylalanyl-threonyl-arginyl-phenylalaninamide |
Formule moléculaire |
C7H8ClF3N2O |
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C28H40N8O5/c1-17(37)23(29)27(41)34-20(13-8-14-33-28(31)32)25(39)36-22(16-19-11-6-3-7-12-19)26(40)35-21(24(30)38)15-18-9-4-2-5-10-18/h2-7,9-12,17,20-23,37H,8,13-16,29H2,1H3,(H2,30,38)(H,34,41)(H,35,40)(H,36,39)(H4,31,32,33)/t17-,20+,21+,22+,23+/m1/s1 |
Clé InChI |
DKJIDMVTHCJNIY-GLBNMMOUSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N)O |
SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N)O |
SMILES canonique |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N)O |
Séquence |
TRFF |
Synonymes |
FTRFamide Phe-Thr-Arg-Phe-NH2 phenylalanyl-threonyl-arginyl-phenylalaninamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236408.png)
![methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B236409.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)
![2-(3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236418.png)